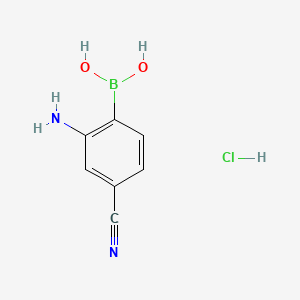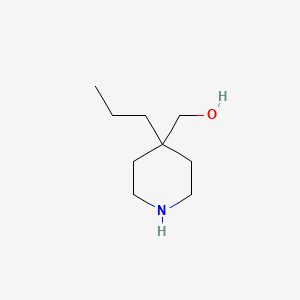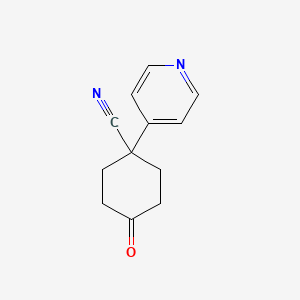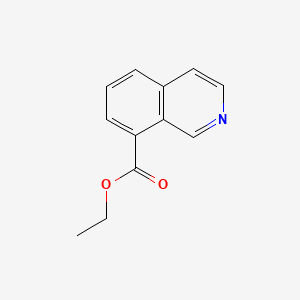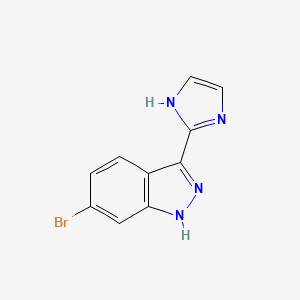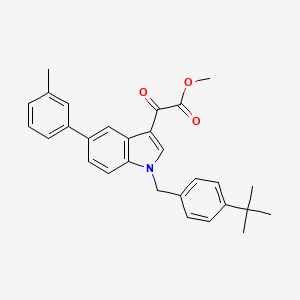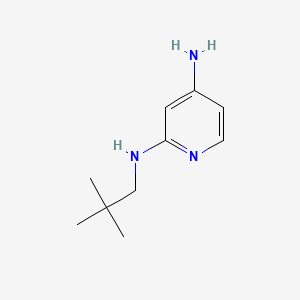
N2-neopentylpyridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-neopentylpyridine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in organic synthesis. N2-neopentylpyridine-2,4-diamine has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N2-neopentylpyridine-2,4-diamine is not fully understood. However, it is believed that this compound acts as a chelating agent and forms complexes with metal ions. These metal complexes have been studied for their potential as catalysts for various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N2-neopentylpyridine-2,4-diamine have not been extensively studied. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N2-neopentylpyridine-2,4-diamine has several advantages and limitations for lab experiments. One of the advantages is its potential as a ligand for the synthesis of catalysts for various reactions. Another advantage is its low toxicity, which makes it suitable for use in biological systems. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the study of N2-neopentylpyridine-2,4-diamine. One of the directions is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its potential as a building block for the synthesis of MOFs and COFs with unique properties. Additionally, the study of its potential as a ligand for the synthesis of catalysts for various reactions is an area that requires further investigation.
Conclusion:
In conclusion, N2-neopentylpyridine-2,4-diamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. The future directions for the study of N2-neopentylpyridine-2,4-diamine include its potential as a drug candidate, building block for MOFs and COFs, and ligand for the synthesis of catalysts.
Métodos De Síntesis
N2-neopentylpyridine-2,4-diamine can be synthesized using different methods. One of the commonly used methods involves the reaction of 2,4-dichloropyridine with neopentylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain N2-neopentylpyridine-2,4-diamine. Other methods of synthesis include the reaction of 2,4-dichloropyridine with neopentyl alcohol and the reaction of 2,4-dichloropyridine with neopentyl isocyanate.
Aplicaciones Científicas De Investigación
N2-neopentylpyridine-2,4-diamine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, N2-neopentylpyridine-2,4-diamine has been studied for its potential as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been studied for its potential as a ligand for the synthesis of catalysts for various reactions such as Suzuki-Miyaura coupling and Heck reaction.
Propiedades
IUPAC Name |
2-N-(2,2-dimethylpropyl)pyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPLOXBZDCTWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-neopentylpyridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
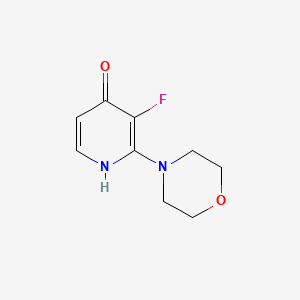
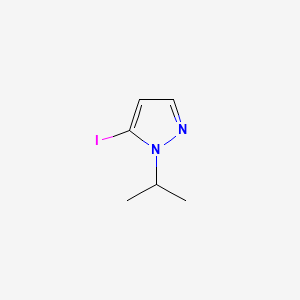
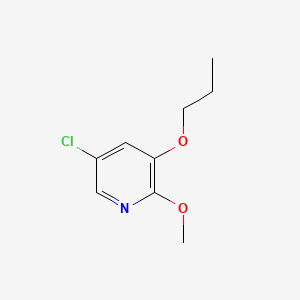
![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)

